Furan-2-carbonyl azide

Overview

Description

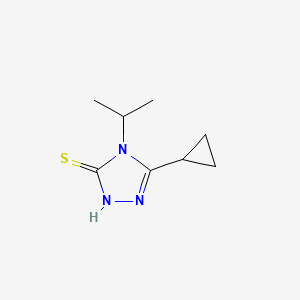

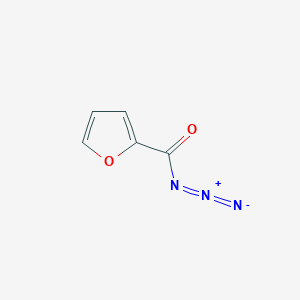

Furan-2-carbonyl azide (F2CA) is an organic compound with a molecular formula of C4H3N3O2. It is a colorless, crystalline solid with a melting point of 67.5 °C and a boiling point of 133 °C. F2CA is an important intermediate for the synthesis of pharmaceuticals and other organic compounds. It is also used as a reagent in organic chemistry, biochemistry, and other scientific research applications.

Scientific Research Applications

Synthesis of 2-Amido Substituted Furans

Furan-2-carbonyl azide is utilized in the synthesis of 2-amido substituted furans, which are important in chemical research and development. This process involves a Curtius rearrangement of the azide, resulting in furanyl isocyanate, which is further reacted with various reagents to produce the desired furanyl system. This method is significant for creating compounds with potential applications in specialty chemicals and polymers (Padwa & Wu, 2000).

Novel Synthesis Methods for 2-Amidofurans

Further research has developed new methods for synthesizing variously substituted 2-amidofurans. This includes the thermolysis of this compound, leading to different furanyl isocyanate derivatives, which are useful in creating complex molecular structures with potential applications in drug development and materials science (Padwa, Crawford, Rashatasakhon, & Rose, 2003).

Conversion to Isocyanates and Analysis

The conversion of this compound into isocyanates, crucial in the synthesis of various organic compounds, was analyzed using Differential Scanning Calorimetry. This study is fundamental in understanding the thermochemical properties of these conversions, which are essential in synthetic organic chemistry (Salatelli & Zanirato, 2002).

Development of High-Performance Polymers

This compound is instrumental in synthesizing monomers for high-performance furan-based polymers analogous to Kevlar and nylon. These developments represent significant advances in creating biobased materials with enhanced thermal and mechanical properties, relevant in materials science and engineering (Cureton & Scala, 2013).

Metal-Free Synthesis of Multisubstituted Furans

Innovations in organic synthesis include the metal-free preparation of multisubstituted furans from this compound derivatives. These methods are atom-economical and environmentally friendly, contributing to sustainable chemistry practices (Yadav, Jeong, & Ha, 2017).

Mechanism of Action

Target of Action

Furan-2-carbonyl azide, like other furan derivatives, has been found to have a wide range of biological and pharmacological properties . The primary targets of furan derivatives are often microbial cells, making them effective antimicrobial agents . .

Mode of Action

Furan derivatives are known for their reactivity, which allows them to interact with various biological targets . The azide group in this compound could potentially undergo a variety of reactions, leading to changes in the target cells .

Biochemical Pathways

Furan derivatives are known to interact with a variety of biochemical pathways due to their reactivity . For instance, they can be involved in oxidation and reduction processes .

Result of Action

Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the temperature . .

Safety and Hazards

Furan-2-carbonyl azide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as extremely flammable, causes skin irritation, serious eye irritation, suspected of causing genetic defects, may cause cancer, and may cause damage to organs through prolonged or repeated exposure .

Biochemical Analysis

Biochemical Properties

Furan-2-carbonyl azide plays a significant role in biochemical reactions, particularly in the synthesis of nitrogen-linked heteroaryls through the Curtius Rearrangement. This compound interacts with various enzymes and proteins, facilitating the formation of isocyanates, which are essential intermediates in organic synthesis . The interaction of this compound with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, influencing metabolic pathways and cellular functions .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in the expression of genes involved in metabolic pathways and stress responses . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to isocyanates through the Curtius Rearrangement. This process is facilitated by the interaction of the compound with enzymes and other biomolecules, leading to the formation of reactive intermediates . These intermediates can bind to proteins and other biomolecules, influencing their activity and function. The compound’s ability to inhibit or activate enzymes can result in changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound can degrade into various by-products, which may have different effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular metabolism and gene expression, depending on the conditions of the experiment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and damage to other organs . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 to form reactive intermediates . These intermediates can participate in further biochemical reactions, influencing metabolic flux and the levels of metabolites in cells. The compound’s interaction with metabolic enzymes can lead to changes in the activity of key pathways, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound can affect its activity and function, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s localization can impact its activity and function, as well as its interactions with other biomolecules.

properties

IUPAC Name |

furan-2-carbonyl azide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O2/c6-8-7-5(9)4-2-1-3-10-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSPDHDZLUZVDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393834 | |

| Record name | furan-2-carbonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20762-98-5 | |

| Record name | furan-2-carbonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary reaction pathway of Furan-2-carbonyl azide and what are its synthetic applications?

A1: this compound readily undergoes a Curtius rearrangement upon heating, leading to the formation of furanyl isocyanate [, ]. This reactive intermediate is valuable for synthesizing various 2-amido substituted furans. For instance, reacting furanyl isocyanate with Grignard reagents or higher order cyanocuprates yields the desired 2-amido substituted furan derivatives []. This method offers a straightforward route to diverse furan-based compounds.

Q2: Besides the Curtius rearrangement, are there other synthetic routes to 2-amido substituted furans explored in the research?

A2: Yes, the research highlights two additional methods []:

Q3: Why is the synthesis of 2-amido substituted furans of particular interest in chemical research?

A3: Furans, particularly those with substitutions at the 2-position, are important building blocks for various applications. They are found in pharmaceuticals, polymers, and specialty chemicals []. The described methods for synthesizing 2-amido substituted furans offer efficient routes to these valuable compounds, enabling further research and development in these areas.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1273453.png)

![2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B1273463.png)

![3-[(5-Bromopyrimidin-2-yl)oxy]aniline](/img/structure/B1273474.png)